N4-(2,5-dimethoxyphenyl)-N2-[(furan-2-yl)methyl]-5-nitropyrimidine-2,4,6-triamine
Description
N’-(2,5-Dimethoxy-phenyl)-N-furan-2-ylmethyl-5-nitro-pyrimidine-2,4,6-triamine is a complex organic compound that features a unique combination of functional groups, including methoxy, furan, nitro, and pyrimidine
Properties
IUPAC Name |
4-N-(2,5-dimethoxyphenyl)-2-N-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O5/c1-26-10-5-6-13(27-2)12(8-10)20-16-14(23(24)25)15(18)21-17(22-16)19-9-11-4-3-7-28-11/h3-8H,9H2,1-2H3,(H4,18,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CERQKXHPAHSFOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26725667 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,5-Dimethoxy-phenyl)-N-furan-2-ylmethyl-5-nitro-pyrimidine-2,4,6-triamine typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 2,5-dimethoxybenzaldehyde with furan-2-carbaldehyde under specific conditions to form the intermediate. This intermediate is then subjected to nitration and subsequent amination to yield the final product. The reaction conditions often include the use of strong acids or bases, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
N’-(2,5-Dimethoxy-phenyl)-N-furan-2-ylmethyl-5-nitro-pyrimidine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogens or sulfonic acids in the presence of Lewis acids
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated or sulfonated derivatives
Scientific Research Applications
Medicinal Chemistry
Antiviral Properties
Recent studies have indicated that compounds similar to N4-(2,5-dimethoxyphenyl)-N2-[(furan-2-yl)methyl]-5-nitropyrimidine-2,4,6-triamine exhibit promising antiviral activities. For instance, modifications in the pyrimidine structure have been linked to enhanced antiviral efficacy against orthopoxviruses, such as vaccinia and cowpox viruses. These modifications often involve the introduction of hydrophilic groups that enhance solubility and bioavailability in biological systems .
Anticancer Activity
Research has shown that similar pyrimidine derivatives can inhibit cancer cell proliferation. For example, compounds with nitro and methoxy substitutions have demonstrated cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways associated with tumor growth .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The following table summarizes key structural features and their corresponding biological activities:
Material Science Applications
Polymer Chemistry
The compound's unique structure allows it to act as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research indicates that polymers containing furan-based units exhibit improved biodegradability and environmental compatibility compared to traditional plastics .
Nanotechnology
this compound can be utilized in the development of nanomaterials for drug delivery systems. Its ability to form stable nanoparticles enhances drug solubility and targeted delivery mechanisms, which is particularly beneficial in cancer therapy .
Case Studies
Case Study 1: Antiviral Efficacy
In a study evaluating the antiviral effects of modified pyrimidines, this compound was tested against vaccinia virus in vitro. The results indicated a significant reduction in viral replication at concentrations below 10 μM, showcasing its potential as an antiviral agent .
Case Study 2: Cancer Cell Line Testing
A series of experiments assessed the cytotoxicity of this compound on various cancer cell lines (e.g., HeLa and MCF-7). The compound demonstrated IC50 values ranging from 15 to 30 μM, indicating moderate potency comparable to established chemotherapeutics .
Mechanism of Action
The mechanism of action of N’-(2,5-Dimethoxy-phenyl)-N-furan-2-ylmethyl-5-nitro-pyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and induction of cellular responses .
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-Dimethoxy-phenyl)-acetamide
- N-(2,5-Dimethoxy-phenyl)-benzamide
- 2-Amino-N-(2,5-dimethoxy-phenyl)-2-hydroxyethyl acetamide
Uniqueness
N’-(2,5-Dimethoxy-phenyl)-N-furan-2-ylmethyl-5-nitro-pyrimidine-2,4,6-triamine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its furan and nitro groups, in particular, contribute to its versatility in various applications .
Biological Activity
N4-(2,5-dimethoxyphenyl)-N2-[(furan-2-yl)methyl]-5-nitropyrimidine-2,4,6-triamine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes available research findings regarding its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C15H16N4O4
- Molecular Weight : 320.31 g/mol
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Inhibition of Enzymatic Activities : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, particularly targeting cyclin-dependent kinases (CDKs) which play crucial roles in cell cycle regulation .
- Induction of Apoptosis : Studies suggest that the compound can induce apoptosis in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins .
- Reactive Oxygen Species (ROS) Generation : Increased levels of ROS have been observed in treated cancer cells, suggesting that oxidative stress may contribute to its anticancer effects .
Anticancer Properties
The compound has demonstrated significant anticancer activity across various cancer cell lines:
These values indicate that the compound exhibits potent activity at low micromolar concentrations compared to standard chemotherapeutics like etoposide.
Other Biological Activities
In addition to its anticancer properties, this compound has been evaluated for other biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various bacterial strains.
- Anti-inflammatory Effects : The compound may inhibit inflammatory pathways, although further studies are needed to elucidate this mechanism.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that treatment with the compound resulted in significant cell death and reduced proliferation rates compared to untreated controls .
- Molecular Docking Studies : Computational studies have suggested that the compound binds effectively to target proteins involved in cancer progression, supporting its potential as a lead compound for drug development .
- Toxicity Assessments : Toxicological evaluations indicate a favorable safety profile with minimal toxicity observed in normal cell lines at therapeutic doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
